

Spectroscopic Profile of Dimethyl Ethylenemalonate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Dimethyl ethylenemalonate*

Cat. No.: B099043

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for **Dimethyl ethylenemalonate** (CAS 17041-60-0), a valuable building block in organic synthesis. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for these analytical techniques.

Core Spectroscopic Data

The empirical formula for **Dimethyl ethylenemalonate** is C₇H₁₀O₄, with a molecular weight of 158.15 g/mol .^{[1][2][3]} The structural and spectroscopic data presented below are crucial for its identification and characterization in research and development settings.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of **Dimethyl ethylenemalonate**.

Table 1: ¹H NMR Spectroscopic Data

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
Data not available			

Table 2: ^{13}C NMR Spectroscopic Data

Chemical Shift (ppm)	Assignment
Data not available	

Note: Specific, publicly available, peer-reviewed ^1H and ^{13}C NMR chemical shift data for **Dimethyl ethylenemalonate** is limited. The data is often presented in graphical format in databases. Researchers should acquire and interpret their own spectra for definitive structural confirmation.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of **Dimethyl ethylenemalonate** is characterized by the following key absorption bands.

Table 3: FT-IR Spectroscopic Data[4]

Wavenumber (cm $^{-1}$)	Intensity	Assignment
~2950	Medium	C-H stretch (alkane)
~1720	Strong	C=O stretch (ester)
~1650	Medium	C=C stretch (alkene)
~1250	Strong	C-O stretch (ester)

Note: The exact peak positions and intensities may vary slightly depending on the sampling method (e.g., neat, thin film, or solution).

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of a molecule and its fragments, which helps in determining the molecular weight and elemental composition.

Table 4: Mass Spectrometry Data[1][5]

m/z	Relative Intensity (%)	Assignment
158	Moderate	[M] ⁺ (Molecular Ion)
127	High	[M - OCH ₃] ⁺
126	High	[M - CH ₃ OH] ⁺
99	Moderate	[M - COOCH ₃] ⁺
59	High	[COOCH ₃] ⁺

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters may need to be optimized based on the instrumentation and sample.

NMR Spectroscopy (¹H and ¹³C)

- Sample Preparation: A small amount of **Dimethyl ethylenemalonate** is dissolved in a deuterated solvent, such as chloroform-d (CDCl₃), to a concentration of approximately 5-25 mg/mL in a standard 5 mm NMR tube.
- Instrument Setup:
 - The NMR tube is placed in the spectrometer.
 - The magnetic field is locked onto the deuterium signal of the solvent.
 - The magnetic field is shimmed to achieve homogeneity and improve spectral resolution.[6]
 - The probe is tuned to the appropriate frequency for ¹H or ¹³C nuclei.

- Data Acquisition:

- ^1H NMR: A standard one-pulse sequence is typically used. Key parameters include a 30-45° pulse angle, a spectral width of approximately 12 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.
- ^{13}C NMR: A proton-decoupled pulse sequence (e.g., zgpg30 on Bruker instruments) is used to simplify the spectrum to singlets for each unique carbon.[6] A wider spectral width (e.g., 0-220 ppm) is required.[6] Due to the low natural abundance of ^{13}C , a larger number of scans and a longer relaxation delay (e.g., 2-5 seconds) are often necessary to achieve a good signal-to-noise ratio.[6]

- Data Processing:

- The acquired Free Induction Decay (FID) is Fourier transformed to generate the spectrum.
- The spectrum is phased and baseline corrected.
- The chemical shifts are referenced to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ^1H and 77.16 ppm for ^{13}C) or an internal standard like tetramethylsilane (TMS).[6]

FT-IR Spectroscopy

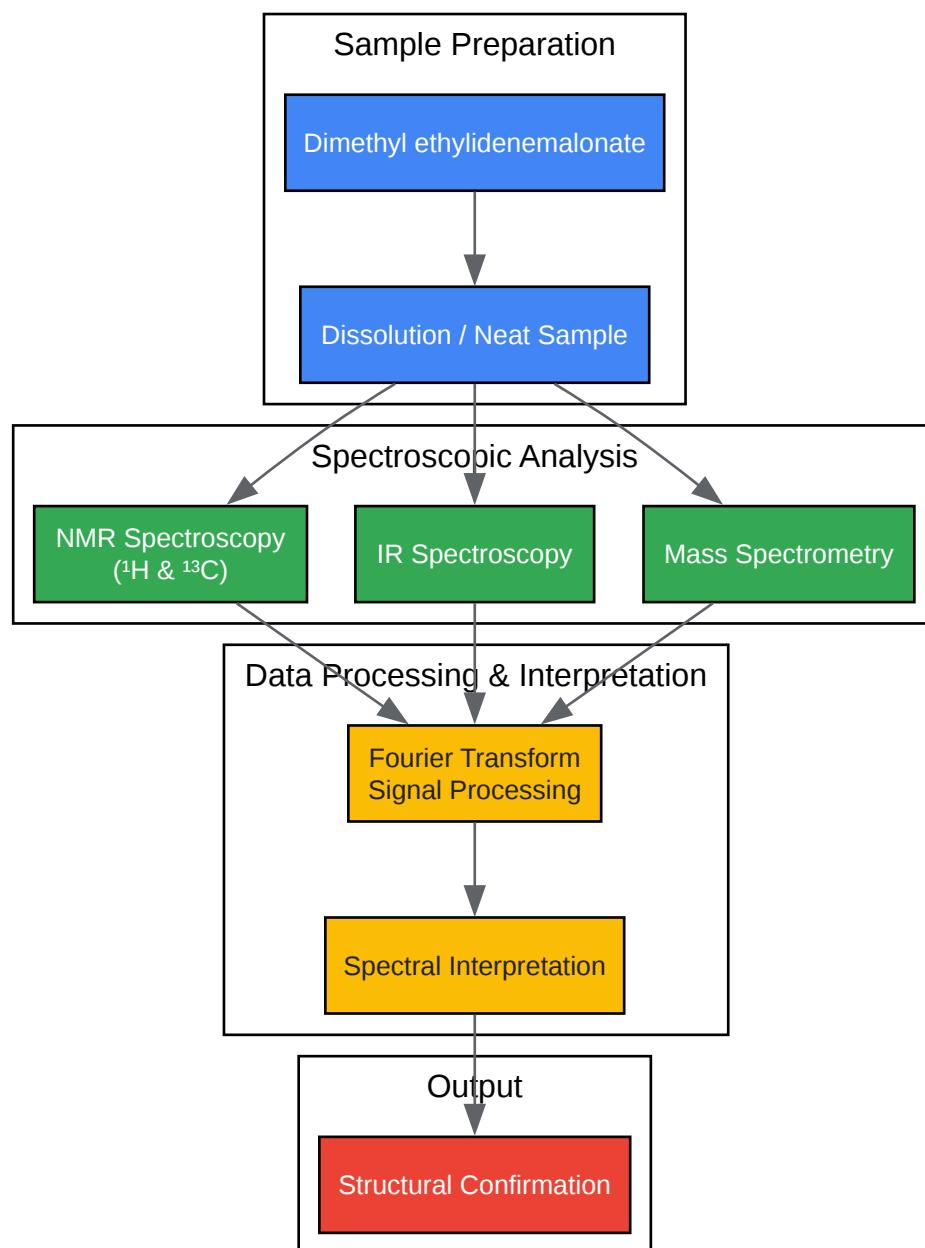
- Sample Preparation (Attenuated Total Reflectance - ATR):

- The ATR crystal (e.g., diamond or zinc selenide) is cleaned with a suitable solvent (e.g., isopropanol) and a background spectrum is collected.
- A small drop of neat **Dimethyl ethylenemalonate** is placed directly onto the ATR crystal.

- Data Acquisition:

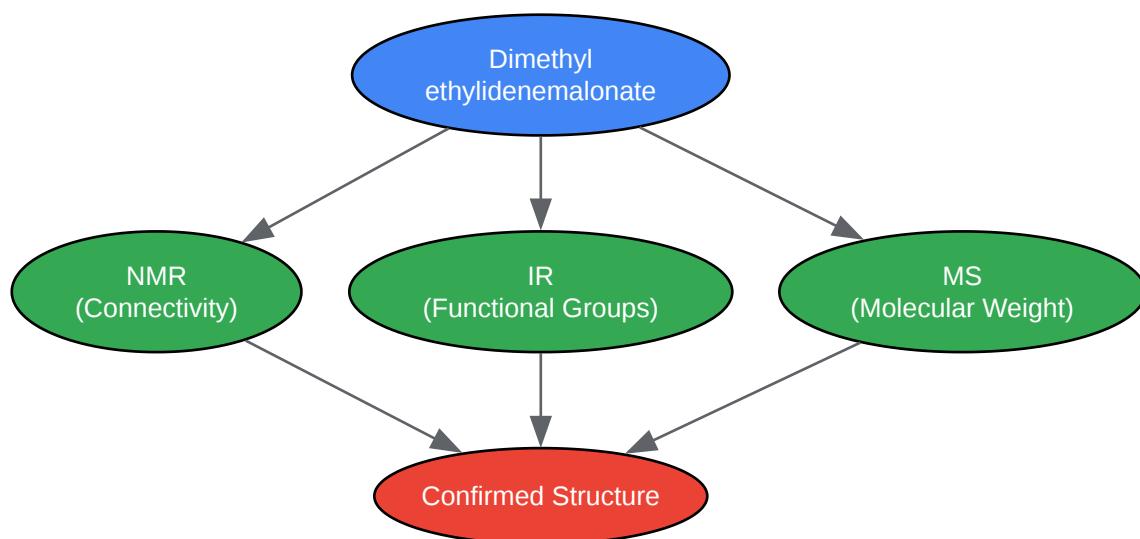
- The FTIR spectrum is recorded, typically in the range of 4000-400 cm^{-1} .
- Multiple scans (e.g., 16 or 32) are co-added to improve the signal-to-noise ratio.

- Data Processing:


- The resulting spectrum is displayed in terms of transmittance or absorbance.
- ATR corrections may be applied if necessary.

Mass Spectrometry (Electron Impact - EI)

- Sample Introduction: A small amount of the sample is introduced into the ion source, often via a direct insertion probe or through a gas chromatograph (GC-MS). The sample is vaporized by heating in a high vacuum environment.[5]
- Ionization: The gaseous molecules are bombarded with a beam of high-energy electrons (typically 70 eV).[1][7] This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ($[M]^+$) and various fragment ions.[1][7]
- Mass Analysis: The ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole or time-of-flight).[5]
- Detection: The separated ions are detected, and a mass spectrum is generated, which plots the relative abundance of ions as a function of their m/z ratio.


Visualizations

The following diagrams illustrate the general workflow for spectroscopic analysis.

[Click to download full resolution via product page](#)

Caption: General workflow for the spectroscopic analysis of a chemical compound.

[Click to download full resolution via product page](#)

Caption: Logical relationship between spectroscopic techniques and structural elucidation.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Mass Spectrometry Ionization Methods [chemistry.emory.edu]
- 2. ¹³C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 3. jasco-global.com [jasco-global.com]
- 4. Dimethyl ethylenemalonate | C7H10O4 | CID 581096 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]
- 6. benchchem.com [benchchem.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- To cite this document: BenchChem. [Spectroscopic Profile of Dimethyl Ethylenemalonate: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:

[<https://www.benchchem.com/product/b099043#spectroscopic-data-nmr-ir-ms-of-dimethyl-ethylidenemalonate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com